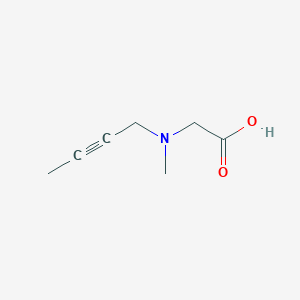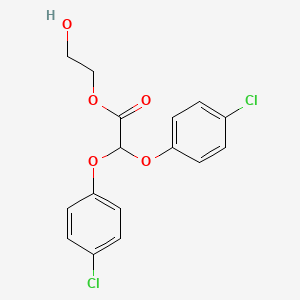
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester is an organic compound with the molecular formula C14H12Cl2O5. This compound is known for its unique chemical structure, which includes two 4-chlorophenoxy groups attached to an acetic acid moiety, esterified with 2-hydroxyethyl. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester typically involves the esterification of bis(4-chlorophenoxy)acetic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the 4-chlorophenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of bis(4-chlorophenoxy)acetic acid.
Reduction: Formation of bis(4-chlorophenoxy)ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenoxy)acetic acid: Similar structure but lacks the esterified 2-hydroxyethyl group.
4-Chlorophenoxyacetic acid: Contains only one 4-chlorophenoxy group.
2-Hydroxyethyl acetate: Lacks the chlorophenoxy groups.
Uniqueness
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester is unique due to the presence of two 4-chlorophenoxy groups and the esterified 2-hydroxyethyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.
Propiedades
Número CAS |
58038-59-8 |
|---|---|
Fórmula molecular |
C16H14Cl2O5 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2,2-bis(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C16H14Cl2O5/c17-11-1-5-13(6-2-11)22-16(15(20)21-10-9-19)23-14-7-3-12(18)4-8-14/h1-8,16,19H,9-10H2 |
Clave InChI |
YIYCNCFDMMOPJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(C(=O)OCCO)OC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
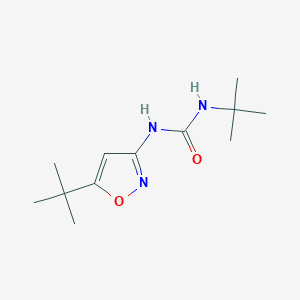
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
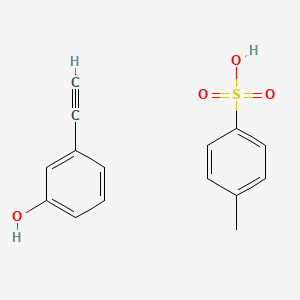
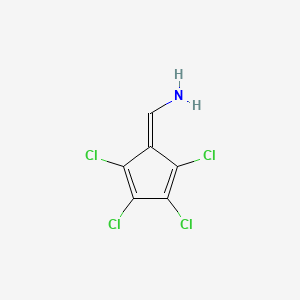
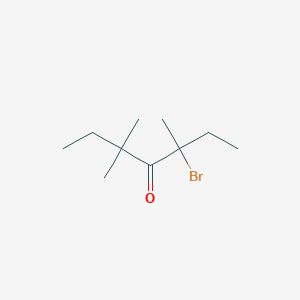
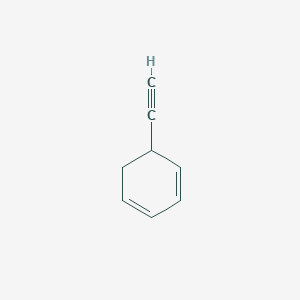
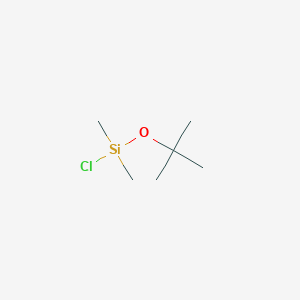
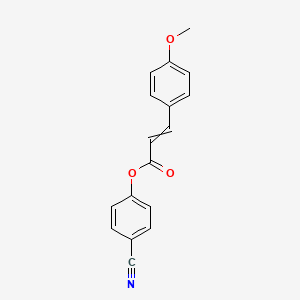
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
